N4-Octadecylcytarabine

説明

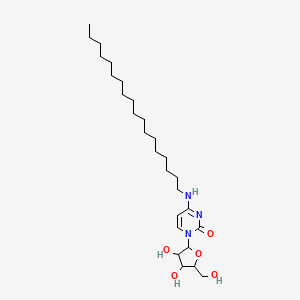

N4-Octadecylcytarabine is a lipophilic prodrug derivative of cytarabine (a nucleoside analog used in chemotherapy), where an octadecyl (C18) chain is covalently linked to the N4 position of the cytarabine molecule. This modification enhances its lipid solubility, improving cellular uptake and prolonging its half-life compared to the parent compound.

特性

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-23-18-20-30(27(34)29-23)26-25(33)24(32)22(21-31)35-26/h18,20,22,24-26,31-33H,2-17,19,21H2,1H3,(H,28,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHQCEKUGWOYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

The provided evidence includes three alkylated compounds (N-Octadecylformamide, N-Hydroxyoctanamide, and N-Octyl 4-hydroxybenzoate-d4), which share structural features (long alkyl chains) but differ in functional groups and applications. Below is a comparative analysis based on molecular properties, solubility, and safety profiles derived from the evidence:

Table 1: Molecular and Physical Properties

Key Observations:

Alkyl Chain Length :

- N-Octadecylformamide (C18) and N-Octyl 4-hydroxyboate-d4 (C8) highlight the role of chain length in solubility. Longer chains (C18) enhance lipophilicity, which aligns with N4-Octadecylcytarabine’s design rationale.

- Shorter chains (e.g., C8 in N-Hydroxyoctanamide) may reduce tissue retention but improve solubility in aqueous media .

Functional Groups :

- N-Octadecylformamide (amide) and N-Hydroxyoctanamide (hydroxamic acid) demonstrate how functional groups influence reactivity and stability. Amides are generally more stable under physiological conditions, a critical factor for prodrugs like this compound .

Solubility :

- N-Octyl 4-hydroxybenzoate-d4 has a LogP of 3.5, indicating moderate lipophilicity. By analogy, this compound’s longer chain (C18) would likely exhibit higher LogP, favoring membrane permeability but requiring formulation aids for delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。